molecular formula C21H24N4OS B14938706 N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14938706
M. Wt: 380.5 g/mol
InChI Key: GUPVRVZVHQWJBK-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a pyrazole ring, and a thiophene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a suitable diketone.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction with the pyrazole ring.

    Final Coupling: The final step involves coupling the piperidine and pyrazole-thiophene intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-furyl)-1H-pyrazole-5-carboxamide
  • N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-pyridyl)-1H-pyrazole-5-carboxamide
  • N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-phenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H24N4OS/c1-24-19(14-18(23-24)20-8-5-13-27-20)21(26)22-17-9-11-25(12-10-17)15-16-6-3-2-4-7-16/h2-8,13-14,17H,9-12,15H2,1H3,(H,22,26)

InChI Key

GUPVRVZVHQWJBK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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